3-蒎烯

概述

描述

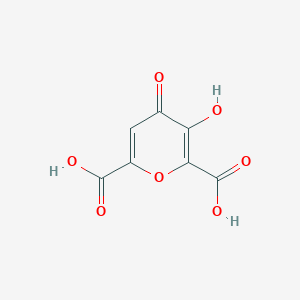

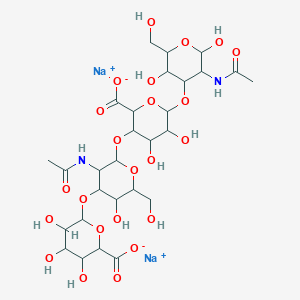

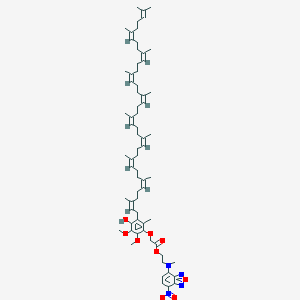

3-蒎烯: 是一种双环单萜,存在于多种植物中,包括松树、迷迭香和雪松。它赋予这些植物其独特的香味。从化学角度来看,它的结构如下所示:

CH2=C(CH3)2

科学研究应用

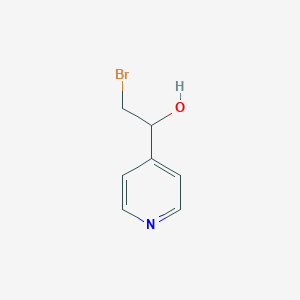

医药: 具有抗菌特性。 {_svg_1}

工业: 用作香水、化妆品和食品中的调味剂。

作用机制

膜损伤: 破坏细胞膜,导致细胞质内容物泄漏。

代谢扰乱: 它会影响琥珀酸脱氢酶、苹果酸脱氢酶和丙酮酸激酶等酶,从而扰乱细胞能量合成。

基因组 DNA 结构破坏: 可能与细菌 DNA 结合,改变其构象和结构。

生化分析

Biochemical Properties

The biosynthesis of 3-Carene is controlled by a small family of closely related 3-Carene synthase genes . These genes are responsible for the production of 3-Carene in the plant .

Cellular Effects

The presence of 3-Carene in the cells of the Sitka spruce is believed to contribute to the tree’s resistance to the white pine weevil

Molecular Mechanism

The molecular mechanism of 3-Carene involves its synthesis by the 3-Carene synthase enzymes . These enzymes convert precursor molecules into 3-Carene through a series of biochemical reactions .

Metabolic Pathways

3-Carene is part of the terpenoid biosynthesis pathway in plants . It is synthesized from precursor molecules through the action of 3-Carene synthase enzymes .

准备方法

天然来源::

3-蒎烯: 可以从松树、雪松和迷迭香的精油中提取。

α-萜品烯脱水: 加热 α-萜品烯(另一种单萜)会导致水分流失,形成 。

柠檬烯异构化: 柠檬烯在柑橘油中含量丰富,可以异构化为 。

蒸汽蒸馏: 松树脂或其他植物材料通常用于大规模生产。

化学反应分析

反应::

氧化: 可以发生氧化反应,生成环氧化物或氢过氧化物。

还原: 双键的还原会形成饱和衍生物。

取代: 卤化或烷基化反应是可能的。

氧化: 过氧酸(例如,间氯过氧苯甲酸)。

还原: 金属催化剂(例如,钯碳)上的氢气。

取代: 卤素(例如,溴)或烷基化剂。

- 氧化: 环氧化物或氢过氧化物。

- 还原: 饱和衍生物。

- 取代: 卤化或烷基化产物。

相似化合物的比较

柠檬烯: 另一种具有类似结构但香味不同的单萜。

α-萜品烯: 的异构体,存在于茶树油中。

属性

IUPAC Name |

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOFWKZOCNGFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047462 | |

| Record name | 3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol) | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.72 [mmHg] | |

| Record name | 3-Carene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13466-78-9, 74806-04-5 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Carene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074806045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-carene and where is it found?

A1: 3-Carene is a bicyclic monoterpene commonly found as a major component in the essential oils of various plants, particularly those belonging to the Pinaceae family such as pine trees [, , , , , , , , , ]. It is also found in some Chinese medicinal herbs like Piper nigrum L. and Murraya koenigii L. [].

Q2: How does 3-carene exert its sleep-enhancing effects?

A2: Research indicates that 3-carene interacts with the GABAA-benzodiazepine (BZD) receptors in the brain, similar to the action of α-pinene []. It acts as a positive modulator of these receptors, potentiating the effects of GABA, a major inhibitory neurotransmitter. This leads to increased sleep duration and reduced sleep latency [].

Q3: Can you elaborate on 3-carene's interaction with GABAA-BZD receptors?

A3: Molecular docking studies suggest that 3-carene binds to the BZD site of the α1 and ϒ2 subunits of the GABAA-BZD receptor []. This binding prolongs the decay time constant of inhibitory synaptic responses, enhancing the receptor-mediated synaptic responses []. These effects can be mimicked by zolpidem (a known GABAA-BZD receptor modulator) and blocked by flumazenil (a GABAA-BZD receptor antagonist) [].

Q4: What is the role of 3-carene in plant defense mechanisms?

A4: 3-Carene plays a significant role in the defense mechanism of certain trees like western larch (Larix occidentalis) against insect infestation []. These trees produce higher concentrations of 3-carene compared to other species like Douglas-fir (Pseudotsuga menziesii) [].

Q5: How does 3-carene deter insect infestation?

A5: Laboratory and field studies reveal that 3-carene exhibits both toxic and repellent effects on insects like the Douglas-fir beetle (Dendroctonus pseudotsugae) [, ]. It has been found to be one of the most toxic monoterpenes for this beetle species [].

Q6: How does western larch utilize 3-carene for defense?

A6: The presence of 3-carene in western larch slows down the colonization process of Douglas-fir beetles, allowing the tree more time to activate its defense mechanisms and resist infestation []. This is evidenced by fewer beetle entrance holes and egg galleries observed in live western larch compared to Douglas-fir [].

Q7: How effective are traps baited with 3-carene in controlling Douglas-fir beetle populations?

A7: Field trials demonstrate that the addition of 3-carene to traps baited with the Douglas-fir beetle aggregation pheromone (frontalin) significantly reduces the number of beetles captured [, , ].

Q8: How does the chemical structure of 3-carene contribute to its properties?

A8: 3-Carene possesses a bicyclic structure with a cyclopropane ring fused to a cyclohexene ring [, , ]. This unique structure, particularly the strained cyclopropane ring, contributes to its reactivity and distinct biological activities [, , ].

Q9: What is the molecular formula and weight of 3-carene?

A9: The molecular formula of 3-carene is C10H16, and its molecular weight is 136.23 g/mol [].

Q10: What are the key spectroscopic characteristics of 3-carene?

A10: 3-Carene can be identified by its characteristic peaks in various spectroscopic analyses. In 1H NMR, it exhibits signals indicative of vinyl protons and methyl groups []. 13C NMR data further confirm its structure, particularly the chemical shifts associated with the double bond and methyl groups []. Infrared (IR) spectroscopy reveals the presence of characteristic stretching vibrations corresponding to specific functional groups within the molecule [].

Q11: Can 3-carene be chemically modified to produce other compounds?

A11: Yes, the reactive double bond and cyclopropane ring in 3-carene make it amenable to various chemical transformations [, , , , ]. For instance, it can undergo oxidation reactions with potassium permanganate (KMnO4) to yield oxygenated derivatives like ketones and diols [].

Q12: What are some examples of compounds derived from 3-carene modifications?

A12: Oxidation of 3-carene with KMnO4 produces compounds like (2Z,4Z)-3,6,6-trimethylcyclohepta-2,4-dienone, (1R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptane-3-one, and (1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-3,4-diol []. Other modifications include acylation reactions using acid anhydrides in the presence of zeolites, leading to the formation of acetylcarenes [, ].

Q13: What is the significance of these 3-carene derivatives?

A13: These derivatives can exhibit different biological and chemical properties compared to the parent compound, 3-carene [, ]. They can be further modified and explored for potential applications in various fields, including pharmaceuticals, fragrances, and agriculture [, ].

Q14: How do different catalysts influence the chemical transformation of 3-carene?

A14: The choice of catalyst plays a crucial role in directing the reaction pathway and selectivity in 3-carene transformations [, , , ]. For example, in the dehydrogenation of 3-carene, chromia-alumina catalysts have been found to be more active than chromia alone [, ].

Q15: What are the key factors affecting the catalytic activity in 3-carene transformations?

A15: Several factors influence the catalytic activity, including the oxidation state of the metal ions in the catalyst, the catalyst's acidity, and the presence of promoters like potassium ions [, ]. The reaction conditions, such as temperature and pressure, also play a significant role [, ].

Q16: How is computational chemistry used in understanding 3-carene and its reactions?

A16: Computational methods like density functional theory (DFT) can provide valuable insights into the electronic structure, bonding, and reactivity of 3-carene [, ]. These methods can also be used to study reaction mechanisms and predict the properties of 3-carene derivatives [, ].

Q17: Can you provide an example of how computational chemistry has been applied to 3-carene research?

A17: In a study investigating the ozonolysis of 3-carene, high-level quantum chemistry and kinetic calculations were employed to elucidate the reaction mechanism []. This study revealed the formation of various intermediates and products, contributing to a better understanding of 3-carene's atmospheric chemistry [].

Q18: What is the significance of studying the ozonolysis of 3-carene?

A18: Ozonolysis is a significant atmospheric degradation pathway for 3-carene [, ]. Understanding this process helps assess the environmental fate and impact of 3-carene released from biogenic sources [, ].

Q19: What are the potential applications of 3-carene based on its physicochemical and biological properties?

A19: 3-Carene shows promise in various applications. Its sleep-enhancing properties suggest its potential use in aromatherapy or as a lead compound for developing novel sleep aids []. Its insecticidal and repellent activities make it a potential candidate for developing bio-based pesticides [, , , ].

Q20: Are there any analytical techniques available to detect and quantify 3-carene?

A20: Yes, various analytical techniques are employed for the detection and quantification of 3-carene. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 3-carene in complex mixtures like essential oils [, , , , , , , ].

Q21: Are there other analytical techniques being explored for 3-carene analysis?

A21: Yes, researchers are exploring sensor-based approaches for 3-carene detection. For example, a study employed a polymethacrylic acid imprinted quartz crystal microbalance sensor for selective and sensitive detection of 3-carene in mango []. This approach holds potential for rapid and on-site analysis of 3-carene in various matrices.

Q22: Has any research been done on the toxicity of 3-carene?

A22: While 3-carene is generally considered safe for most applications, some studies indicate potential toxicological effects at higher concentrations. Inhalation of high concentrations of 3-carene has been shown to cause bronchoconstriction in isolated guinea pig lungs, potentially mediated by the release of arachidonic acid and subsequent production of inflammatory mediators [].

Q23: Are there any specific safety concerns regarding the use of 3-carene?

A23: Given its potential for bronchoconstriction at high concentrations, caution should be exercised when handling or using 3-carene, especially in enclosed spaces [, ]. Further research is necessary to fully understand its toxicological profile and determine safe exposure limits for various applications.

Q24: What are the implications of the varying 3-carene content in different plant species and populations?

A24: The variation in 3-carene content can impact the plant's susceptibility to insect infestation and its potential applications [, , , , , ]. For example, Sitka spruce (Picea sitchensis) genotypes with higher 3-carene content exhibit greater resistance to white pine weevils (Pissodes strobi) [, ].

Q25: What factors contribute to the variations in 3-carene content observed in plants?

A25: Several factors can influence the 3-carene content in plants. These include genetic factors, environmental conditions such as altitude and climate, and the plant's developmental stage [, , , , ]. For example, a study on maritime pine (Pinus pinaster) demonstrated that the synthesis of 3-carene varies during the growth of needles, wood, and cortical tissues, indicating the influence of developmental stage [].

Q26: What are the implications of these variations for the use of 3-carene in various applications?

A26: Understanding these variations is crucial for optimizing the extraction and utilization of 3-carene from natural sources [, , ]. It also highlights the importance of developing standardized protocols for 3-carene production to ensure consistency and efficacy in different applications [, ].

Q27: Can you provide an example where 3-carene variation is significant for a specific application?

A27: In the perfume industry, the olfactory properties of essential oils containing 3-carene can vary depending on the plant source and its 3-carene content [, ]. Understanding these variations is crucial for developing fragrances with consistent and desirable aroma profiles.

Q28: How does 3-carene's structure relate to its activity compared to other monoterpenes?

A28: While 3-carene shares its C10H16 formula with other monoterpenes, its unique bicyclic structure with a strained cyclopropane ring differentiates its reactivity and biological activity [, , , ]. This influences its binding affinity to specific receptors like the GABAA-BZD receptors and affects its toxicity and interaction with insects [, , , , ].

Q29: Can you elaborate on the structure-activity relationship of 3-carene with respect to its insecticidal activity?

A29: Studies on spruce budworm (Choristoneura fumiferana) suggest that while 3-carene is less toxic than α-pinene, it can still impact larval growth and survival []. This highlights how subtle changes in the structure of monoterpenes can significantly alter their interaction with biological targets.

Q30: What are the challenges associated with formulating 3-carene for different applications?

A31: 3-Carene is a volatile and hydrophobic compound, posing challenges for its formulation into stable and bioavailable products [, ]. Strategies such as encapsulation, nano-emulsification, or the use of appropriate carriers may be explored to overcome these limitations and improve its delivery and efficacy.

Q31: How can the environmental impact of 3-carene production and use be minimized?

A32: Sustainable extraction methods, responsible waste management, and the development of biodegradable formulations are crucial for minimizing the ecological footprint of 3-carene production and use []. Exploring alternative sources of 3-carene, such as microbial production or upcycling from waste streams, could also contribute to sustainability.

Q32: What are the future directions for research on 3-carene?

A33: Future research should focus on a deeper understanding of 3-carene's pharmacological and toxicological profiles, exploring its potential in various therapeutic areas, developing efficient and sustainable production methods, and designing optimized formulations for enhanced delivery and efficacy [, ].

Q33: How can cross-disciplinary collaboration contribute to advancing 3-carene research?

A34: Collaborative efforts involving chemists, biologists, pharmacologists, and environmental scientists are crucial for a holistic understanding of 3-carene and its applications []. This interdisciplinary approach can lead to the development of innovative and sustainable solutions for harnessing the full potential of this versatile monoterpene.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。